Dalbavancin A0 - 171500-81-5

Dalbavancin A0

Catalog Number: EVT-3198032
CAS Number: 171500-81-5
Molecular Formula: C87H98Cl2N10O28
Molecular Weight: 1802.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dalbavancin A0 is a semisynthetic glycopeptide antibiotic derived from the natural compound A40926, produced by the actinobacterium Nonomuraea spp. It is primarily used in the treatment of serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus and other resistant strains. Dalbavancin exhibits a unique mechanism of action that involves inhibiting bacterial cell wall synthesis, making it effective against various pathogens.

Source and Classification

Dalbavancin is classified as a glycopeptide antibiotic. Its development was aimed at overcoming the limitations of existing antibiotics, particularly in treating complicated skin and soft tissue infections. The compound's structure is closely related to teicoplanin, another glycopeptide antibiotic, allowing it to share similar antimicrobial properties while offering improved pharmacokinetics and dosing convenience.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dalbavancin involves several key steps:

  1. Protection of Carboxyl Groups: The carboxyl groups of the A40926 precursor are protected to prevent unwanted reactions during subsequent steps.
  2. Amidation Reaction: The protected intermediate undergoes an amidation reaction with 3,3-dimethylamino-1-propylamine to form another intermediate.
  3. Hydrolysis and Purification: The amidated product is hydrolyzed and purified in an alkaline solution to yield Dalbavancin.

The process utilizes mild reaction conditions, resulting in high yields and purity while minimizing side reactions. The final product can be obtained through techniques such as silica gel chromatography and freeze-drying, ensuring effective removal of impurities .

Molecular Structure Analysis

Structure and Data

Dalbavancin's molecular structure features a complex arrangement typical of glycopeptides, which includes multiple rings and functional groups that contribute to its antibiotic activity. Its empirical formula is C66_{66}H75_{75}N9_{9}O22_{22}, with a molecular weight of approximately 1490.36 g/mol. The structure includes a characteristic D-alanyl-D-alanine binding site that is crucial for its mechanism of action against bacterial cell walls .

Chemical Reactions Analysis

Reactions and Technical Details

Dalbavancin undergoes various chemical reactions during its synthesis, including:

  • Amidation: This reaction forms an amide bond between the protected intermediate and the amine reactant.
  • Hydrolysis: Involves breaking down the amidated product in an alkaline environment to remove protective groups and yield the active antibiotic.
  • Purification: Techniques such as chromatography are employed to isolate Dalbavancin from by-products and unreacted materials.

These reactions are carefully controlled to optimize yield and minimize impurities .

Mechanism of Action

Dalbavancin exerts its antibacterial effects by binding to the terminal D-alanyl-D-alanine residues of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation processes essential for cell wall synthesis, ultimately leading to cell lysis and death. The compound's long half-life allows for less frequent dosing compared to other antibiotics, enhancing patient compliance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dalbavancin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at specific pH levels (optimal at pH 4.5).
  • Stability: Formulations have shown varying stability under different conditions, with acetate buffers providing better stability than phosphate buffers.
  • Thermal Stability: Studies indicate that Dalbavancin is less heat-stable in phosphate buffers compared to acetate buffers .

These properties influence its formulation for clinical use, ensuring effective delivery while maintaining stability over time.

Applications

Scientific Uses

Dalbavancin is primarily utilized in clinical settings for treating complicated skin and soft tissue infections caused by Gram-positive bacteria. Its effectiveness extends to cases involving resistant strains, making it a valuable option in antimicrobial therapy. Recent studies have also explored its application in treating prosthetic joint infections and bone infections, showcasing its versatility as an antibiotic .

Molecular Pharmacology and Mechanism of Action

Structural Determinants of Target Affinity

The exceptional affinity of Dalbavancin A0 for its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, stems from specific structural modifications differentiating it from earlier glycopeptides like vancomycin and teicoplanin [3] [5].

  • Lipophilic Side Chain: Dalbavancin A0 features a long, lipophilic (C10) side chain attached to a glucosamine moiety. This chain is absent in vancomycin and differs significantly from teicoplanin's acyl chain. This lipophilic appendage plays a critical dual role: it significantly enhances binding affinity to the target pentapeptide stem and facilitates dimerization and membrane anchoring (discussed in 1.2) [3] [5] [8].
  • Amidated Carboxyl Group: Another key modification is the amidation of the carboxyl group located on the vancosamine sugar. This amidation replaces the carboxylic acid found in the precursor molecule A-40926 and in teicoplanin. This amidated group (forming a tertiary dimethylamine) contributes substantially to the enhanced anti-staphylococcal activity observed with Dalbavancin A0 compared to its non-amidated precursors and vancomycin [3] [5].
  • Polycyclic Heptapeptide Core: Like other glycopeptides, Dalbavancin A0 possesses a complex, cross-linked heptapeptide core that forms the binding pocket for the D-Ala-D-Ala dipeptide. The specific spatial arrangement of this core, influenced by the attached side chains, optimizes interactions with the target [3] [4].

Table 1: Key Structural Features of Dalbavancin A0 Enhancing Target Affinity

Structural FeatureLocationFunctional RoleComparison to Vancomycin/Teicoplanin
Lipophilic Side ChainAttached to glucosamineEnhances binding to D-Ala-D-Ala; Facilitates dimerization & membrane anchoringLonger/more lipophilic than teicoplanin; Absent in vancomycin
Amidated Carboxyl GroupOn vancosamine sugarIncreases binding affinity; Potentiates activity against staphylococciCarboxyl group in teicoplanin & A-40926; Methylated in some teicoplanins
Modified Heptapeptide CoreCentral structureForms high-affinity binding pocket for D-Ala-D-AlaSimilar scaffold but optimized by side chain modifications

These structural elements synergistically create a molecule with a significantly higher affinity for the D-Ala-D-Ala target compared to vancomycin, contributing to its lower MIC values against susceptible Gram-positive organisms [3] [5].

Dimerization and Membrane Anchoring Mechanisms

Dalbavancin A0's mechanism extends beyond simple target binding, leveraging dimerization and interaction with the bacterial membrane to achieve superior potency and prolonged effect.

  • Spontaneous Dimerization: The lipophilic side chain enables Dalbavancin A0 to spontaneously form homodimers in solution. This dimerization is concentration-dependent and significantly enhances the molecule's functional affinity (avidity) for its target. The dimeric form binds the D-Ala-D-Ala termini of two adjacent peptidoglycan strands more stably than a monomer could bind a single strand [3] [5] [8].
  • Membrane Anchoring: The lipophilic side chain also allows Dalbavancin A0 to embed itself into the bacterial lipid bilayer. This anchoring occurs near the site of peptidoglycan synthesis, effectively concentrating the drug at its site of action. Membrane anchoring stabilizes the dimer and positions the drug optimally to interact with Lipid II, the membrane-bound carrier of the peptidoglycan precursor subunits [5] [8].
  • Cooperative Binding: Dimerization and membrane anchoring create a cooperative binding mechanism. Anchoring to the membrane increases the local concentration of Dalbavancin A0 at the cell surface, promoting dimer formation. Conversely, dimerization stabilizes the membrane interaction. This cooperative effect locks the drug into a conformation primed for high-affinity interaction with the D-Ala-D-Ala termini on Lipid II and nascent peptidoglycan chains, significantly disrupting cell wall assembly [3] [5] [8].

Table 2: Mechanisms of Dalbavancin A0 Dimerization and Membrane Interaction

MechanismStructural DriverConsequencePharmacological Advantage
Spontaneous DimerizationLipophilic side chainIncreased functional affinity (avidity) for D-Ala-D-Ala targetsLower effective MIC; Sustained target binding
Membrane AnchoringLipophilic side chainDrug concentration at site of action (peptidoglycan synthesis machinery)Enhanced potency; Prolonged effect due to reservoir near target
Cooperative BindingSynergy of dimerization & anchoringStabilization of drug-target complex; Optimal positioning for Lipid II bindingIrreversible disruption of cell wall synthesis; Superior efficacy vs monomeric glycopeptides

This multifaceted binding strategy is a key factor underlying Dalbavancin A0's rapid bactericidal activity and its potency advantage over vancomycin [3] [5].

Comparative Inhibition of Peptidoglycan Biosynthesis

Dalbavancin A0, like other glycopeptides, inhibits the final stages of bacterial cell wall biosynthesis. However, its enhanced binding affinity and dimeric nature translate into superior inhibitory activity.

  • Target: Dalbavancin A0 primarily binds to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II and nascent, uncross-linked peptidoglycan chains [1] [3] [4].
  • Mechanism of Inhibition: By forming stable complexes with these termini, Dalbavancin A0 sterically hinders two critical enzymatic processes:
  • Transglycosylation: Prevents the polymerization of the disaccharide subunits (N-acetylglucosamine - NAG - and N-acetylmuramic acid - NAM) into long glycan chains. The large dalbavancin dimer physically blocks the glycosyltransferase enzymes from accessing their substrate [1] [3] [4].
  • Transpeptidation: Hinders the cross-linking of adjacent glycan chains via their peptide side chains by transpeptidase enzymes (penicillin-binding proteins). While this inhibition occurs, the primary and most potent effect of dalbavancin is on transglycosylation [1] [3] [4].
  • Comparative Potency: Dalbavancin A0 exhibits significantly lower Minimum Inhibitory Concentrations (MICs) than vancomycin against a broad spectrum of Gram-positive pathogens. Its MIC₉₀ values for Staphylococcus aureus (including MRSA) and β-hemolytic streptococci are typically 0.06 µg/mL, compared to vancomycin's 1-2 µg/mL. This represents a 16- to 32-fold increase in in vitro potency [1] [4] [5]. This enhanced potency is directly attributable to its higher affinity for D-Ala-D-Ala and its ability to dimerize and anchor to the membrane.
  • Bactericidal Activity: Dalbavancin A0 is rapidly bactericidal against staphylococci and streptococci at concentrations near the MIC. This bactericidal effect correlates with the maintenance of free drug concentrations above a threshold (typically 4x MIC) [5] [8].

Table 3: Comparative Inhibitory Activity of Dalbavancin A0 vs. Vancomycin

Organism (Representative MIC₉₀ in µg/mL)Dalbavancin A0VancomycinFold Difference (Dalbavancin more potent)
Methicillin-Susceptible S. aureus (MSSA)0.06116x
Methicillin-Resistant S. aureus (MRSA)0.061-216-32x
Coagulase-Negative Staphylococci (CoNS)0.03-0.061-416-133x
Streptococcus pyogenes (Group A Strep)0.030.516x
Streptococcus agalactiae (Group B Strep)0.060.58x
Streptococcus pneumoniae≤0.015-0.030.25-0.58-32x
Vancomycin-Susceptible Enterococcus faecalis0.03-0.061-216-64x

Transcriptional Impact on Bacterial Cell Wall Gene Expression

The primary mechanism of Dalbavancin A0 involves direct physical inhibition of peptidoglycan synthesis enzymes. However, its potent interaction with cell wall precursors triggers significant transcriptional responses within the bacterial cell, primarily mediated by cell wall stress regulons.

  • Induction of Cell Wall Stress Stimulon: Binding of Dalbavancin A0 to its target disrupts the normal flux of peptidoglycan precursor incorporation. This disruption is sensed as cell wall stress. In Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, this stress activates specific regulatory systems:
  • VraSR (S. aureus): This two-component system (TCS) is a major regulator of the cell wall stress stimulon. Dalbavancin A0 binding rapidly induces the expression of vraS and vraR. The activated VraR response regulator then upregulates the transcription of numerous genes involved in cell wall biosynthesis (pbpB encoding PBP2, sgtB encoding a monofunctional glycosyltransferase, murZ, fmtA) and putative resistance mechanisms [5].
  • LiaRS (B. subtilis homolog, LiaFSR in S. aureus): This conserved TCS also responds to cell envelope perturbations. Dalbavancin A0 can induce the Lia system, leading to the expression of factors involved in maintaining cell envelope integrity and potentially modulating membrane fluidity or transporter activity [5].
  • Nature of Response: The transcriptional response induced by Dalbavancin A0 is characteristic of agents that directly target late stages of peptidoglycan synthesis. It involves the upregulation of genes encoding enzymes involved in precursor synthesis (Mur enzymes), transglycosylases, transpeptidases (PBPs), and factors involved in cell wall turnover and remodeling (autolysin regulators) [5].
  • Comparison to Beta-Lactams: While both target cell wall synthesis, the transcriptional profile induced by Dalbavancin A0 differs from that induced by beta-lactams. Beta-lactams primarily inhibit transpeptidases (PBPs) and strongly induce genes related to PBP function and alternative cross-linking (like mecA/mecR1 in MRSA). Dalbavancin's primary block on transglycosylation and its physical sequestration of precursors lead to a stress response profile with significant overlap but distinct emphasis on glycosyltransferase function and precursor flux compared to pure transpeptidase inhibitors [5].
  • Link to Resistance Potential: The induction of the cell wall stress stimulon, particularly VraSR, represents a potential first step towards reduced susceptibility. Strains with mutations leading to constitutive overexpression of VraSR-regulated genes may exhibit thicker cell walls or other adaptations that can reduce glycopeptide access to its target, potentially contributing to intermediate resistance phenotypes like hVISA (heteroresistant vancomycin-intermediate S. aureus). However, the high potency of Dalbavancin A0 often allows it to remain active against strains with reduced vancomycin susceptibility [5].

Properties

CAS Number

171500-81-5

Product Name

Dalbavancin A0

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid

Molecular Formula

C87H98Cl2N10O28

Molecular Weight

1802.7 g/mol

InChI

InChI=1S/C87H98Cl2N10O28/c1-37(2)12-9-7-6-8-10-13-60(105)93-69-72(108)74(110)77(85(119)120)127-86(69)126-76-57-30-42-31-58(76)123-54-23-18-41(28-49(54)88)70(106)68-84(118)97-66(79(113)91-24-11-25-99(4)5)47-32-43(101)33-56(124-87-75(111)73(109)71(107)59(36-100)125-87)61(47)46-27-39(16-21-51(46)102)64(81(115)98-68)94-82(116)65(42)95-83(117)67-48-34-45(35-53(104)62(48)89)122-55-29-40(17-22-52(55)103)63(90-3)80(114)92-50(78(112)96-67)26-38-14-19-44(121-57)20-15-38/h14-23,27-35,37,50,59,63-75,77,86-87,90,100-104,106-111H,6-13,24-26,36H2,1-5H3,(H,91,113)(H,92,114)(H,93,105)(H,94,116)(H,95,117)(H,96,112)(H,97,118)(H,98,115)(H,119,120)/t50-,59-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73+,74+,75+,77+,86-,87+/m1/s1

InChI Key

URGMGIBWPBHRCL-FEQCXGSMSA-N

SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Canonical SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.